molecular formula C11H12N2O B7814186 2-(4,5-Dimethyloxazol-2-yl)aniline

2-(4,5-Dimethyloxazol-2-yl)aniline

Cat. No.: B7814186
M. Wt: 188.23 g/mol
InChI Key: GPNRTNWSBMDLJW-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyloxazol-2-yl)aniline is an organic compound characterized by the presence of an aniline group attached to a 4,5-dimethyloxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-Dimethyloxazol-2-yl)aniline typically involves the reaction of 4,5-dimethyloxazole with aniline under specific conditions. One common method is the nucleophilic substitution reaction, where aniline acts as the nucleophile attacking the oxazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4,5-Dimethyloxazol-2-yl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced forms.

  • Substitution: Substitution reactions can lead to the formation of various substituted oxazoles.

Scientific Research Applications

2-(4,5-Dimethyloxazol-2-yl)aniline has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4,5-Dimethyloxazol-2-yl)aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

  • 2-(4-Methyloxazol-2-yl)aniline

  • 2-(5-Methyloxazol-2-yl)aniline

  • 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline

Properties

IUPAC Name

2-(4,5-dimethyl-1,3-oxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-8(2)14-11(13-7)9-5-3-4-6-10(9)12/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNRTNWSBMDLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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